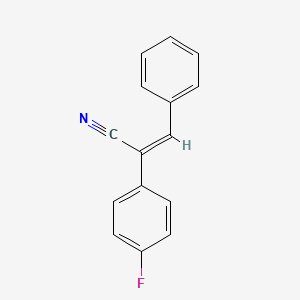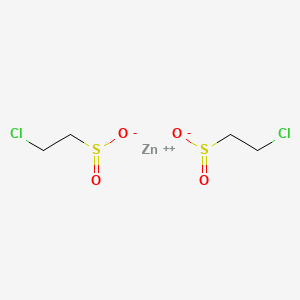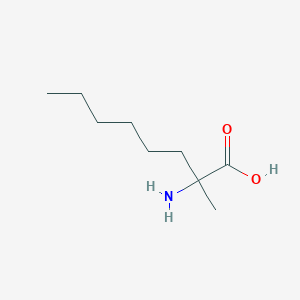
4-(2,5-dimethyl-1H-pyrrol-1-yl)phenol
概要
説明
The compound “4-(2,5-dimethyl-1H-pyrrol-1-yl)phenol” seems to be a derivative of pyrrole, which is a heterocyclic aromatic organic compound . Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air and tends to polymerize .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a related compound, “4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde”, can be synthesized by reacting 2,5-dimethylpyrrole with benzaldehyde .
Molecular Structure Analysis
The molecular structure of “this compound” would likely include a phenol group attached to a pyrrole ring at the 4-position, with methyl groups at the 2 and 5 positions of the pyrrole .
科学的研究の応用
Electroactive Phenol-Based Polymer Synthesis
A study by Kaya and Aydın (2012) introduced a novel approach for synthesizing an electroactive phenol-based polymer, specifically focusing on the polymerization of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol. This compound was electrochemically polymerized, showing potential applications in materials science, especially in developing conductive polymers with specific electronic properties (Kaya & Aydın, 2012).
Gas-phase Synthesis of Fused Heterocycles
Cadogan et al. (2009) explored the synthesis of fused heterocycles through gas-phase reactions under flash vacuum pyrolysis conditions. This research highlights the synthetic versatility of pyrrole derivatives in creating complex organic molecules, potentially useful in pharmaceuticals and organic materials (Cadogan et al., 2009).
Electropolymerization and Electrocopolymerization with Pyrrole
Schneider et al. (2017) investigated self-assembled monolayers of aromatic pyrrole derivatives for electropolymerization and electrocopolymerization with pyrrole. This work suggests applications in modifying surface properties of materials for electronic and sensor devices, due to the improved properties of copolymerized poly(pyrrole) layers (Schneider et al., 2017).
Antimicrobial Activity of Pyrrole Derivatives
A study focused on synthesizing novel pyrrole derivatives with potential antimicrobial activity. This research underscores the importance of pyrrole-based compounds in developing new antimicrobial agents, suggesting their utility in medical and pharmaceutical applications (Hublikar et al., 2019).
Anticancer and Anti-inflammatory Applications
Zulfiqar et al. (2021) synthesized 4-(pyrrolidine-2,5‑dione‑1-yl)phenol and evaluated its anti-inflammatory and anticancer activities. This study indicates the potential therapeutic applications of pyrrole-based compounds in treating inflammation and cancer (Zulfiqar et al., 2021).
将来の方向性
While specific future directions for “4-(2,5-dimethyl-1H-pyrrol-1-yl)phenol” were not found, research into pyrrole derivatives continues to be an active area of study. For example, “4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide” has been found to improve monoclonal antibody production, suggesting potential applications in biotechnology .
作用機序
Target of Action
The primary targets of 4-(2,5-dimethyl-1H-pyrrol-1-yl)phenol are the Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively .
Mode of Action
The compound interacts with its targets through binding interactions at the active sites of both the DHFR and Enoyl ACP Reductase enzymes . This interaction inhibits the activity of these enzymes, leading to disruption of essential biochemical processes in the bacteria .
Biochemical Pathways
The inhibition of Enoyl ACP Reductase disrupts the fatty acid synthesis pathway, which is essential for bacterial cell wall formation . On the other hand, the inhibition of DHFR disrupts the folate metabolism pathway, which is crucial for DNA synthesis and cell division . The disruption of these pathways leads to the inhibition of bacterial growth .
Result of Action
The compound’s action results in the suppression of bacterial growth. It achieves this by increasing the cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . Additionally, the compound also suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound was found to increase monoclonal antibody production in a Chinese hamster ovary cell culture environment . .
特性
IUPAC Name |
4-(2,5-dimethylpyrrol-1-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9-3-4-10(2)13(9)11-5-7-12(14)8-6-11/h3-8,14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGLLBKGZRMFGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101285713 | |
| Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101285713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54609-09-5 | |
| Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54609-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101285713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2,5-dimethyl-1H-pyrrol-1-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

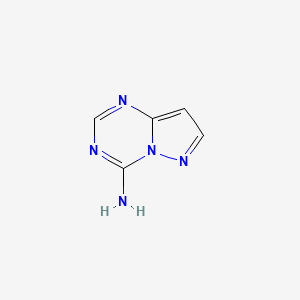
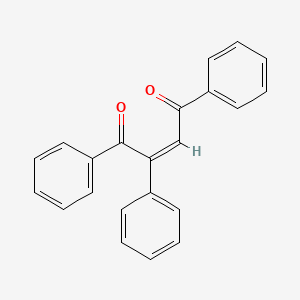

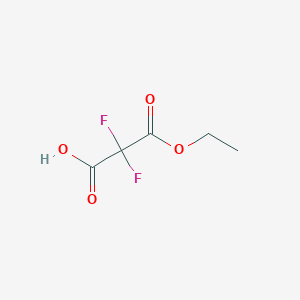
![4-{[4-(Trifluoromethyl)phenyl]sulfanyl}aniline](/img/structure/B3426782.png)

![(3aS,6aR)-3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B3426790.png)
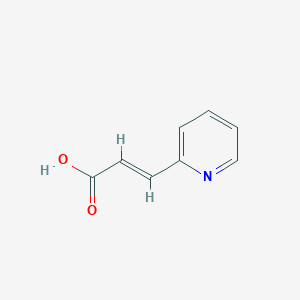
![(1S,2R,3R,4S,5S,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,9,16-tetrol](/img/structure/B3426798.png)

